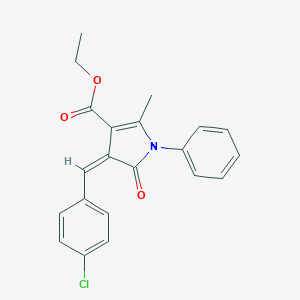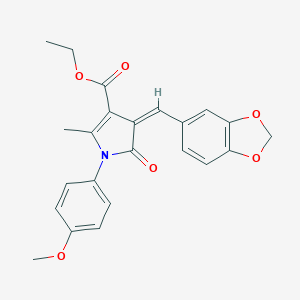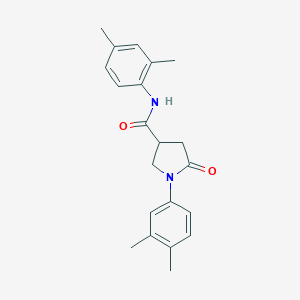![molecular formula C30H30ClN3O2S B299064 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a benzothiophene derivative that has been synthesized using specific methods.
Mécanisme D'action
The mechanism of action of 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been shown to inhibit the activity of specific enzymes involved in bacterial and fungal growth.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. The compound has also been shown to have antibacterial and antifungal activity, indicating its potential use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments. It can be synthesized in high yield and purity, making it readily available for research purposes. The compound has also been extensively studied, and its anticancer and antibacterial activity have been well documented. However, the compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research on 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is to further investigate its mechanism of action and the specific enzymes it targets. This could lead to the development of new drugs that target specific enzymes involved in cancer growth or bacterial and fungal growth. Another potential direction is to investigate the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, the compound has significant potential for the development of new drugs and antibiotics and warrants further research.
Méthodes De Synthèse
The synthesis of 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 5-chloro-2-[(4-cyanobenzyl)oxy]benzaldehyde with N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthesis method has been optimized to produce the compound in high yield and purity.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in the field of medicine. It has been found to have significant anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer. The compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Formule moléculaire |
C30H30ClN3O2S |
Poids moléculaire |
532.1 g/mol |
Nom IUPAC |
2-[(Z)-[5-chloro-2-[(4-cyanophenyl)methoxy]phenyl]methylideneamino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C30H30ClN3O2S/c31-23-14-15-26(36-19-21-12-10-20(17-32)11-13-21)22(16-23)18-33-30-28(25-8-4-5-9-27(25)37-30)29(35)34-24-6-2-1-3-7-24/h10-16,18,24H,1-9,19H2,(H,34,35)/b33-18- |
Clé InChI |
GJECBETZNPUZLM-OHUYPAJKSA-N |
SMILES isomérique |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)/N=C\C4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)C#N |
SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)C#N |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[4-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298983.png)
![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)


![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)
![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)

![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298999.png)
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)

![ethyl (5E)-5-[(3-hydroxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299004.png)